Cas no 1494670-02-8 (2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethylpyridine-3-boronic Acid Pinacol Ester
- 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- MFCD13182289
- AC4371
- DB-251502
- AKOS027256879
- SY029184
- 1494670-02-8
- CS-0446884
- MB13305
- 2-ETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- 2-ETHYLPYRIDINE-3-BORONIC ACID PINACOL ESTER
- CS-32024
-
- MDL: MFCD13182289
- Inchi: InChI=1S/C13H20BNO2/c1-6-11-10(8-7-9-15-11)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
- InChI Key: XYJDZEDMXUWYRC-UHFFFAOYSA-N
- SMILES: CCC1=C(C=CC=N1)B2OC(C)(C)C(C)(C)O2
Computed Properties
- Exact Mass: 233.1587090g/mol
- Monoisotopic Mass: 233.1587090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.4Ų
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029193376-1g |
2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95% | 1g |
704.88 USD | 2021-06-01 | |
eNovation Chemicals LLC | Y1000607-1g |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95% | 1g |
$880 | 2024-08-02 | |
Chemenu | CM210223-1g |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95%+ | 1g |
$707 | 2022-09-02 | |
abcr | AB389673-100mg |
2-Ethylpyridine-3-boronic acid pinacol ester |
1494670-02-8 | 100mg |
€892.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D694338-1g |
2-Ethylpyridine-3-boronic Acid Pinacol Ester |
1494670-02-8 | 97% | 1g |
$825 | 2025-02-27 | |
eNovation Chemicals LLC | D694338-1g |
2-Ethylpyridine-3-boronic Acid Pinacol Ester |
1494670-02-8 | 97% | 1g |
$825 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10618-500MG |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95% | 500MG |
¥ 2,851.00 | 2023-03-30 | |
abcr | AB389673-100 mg |
2-Ethylpyridine-3-boronic acid pinacol ester |
1494670-02-8 | 100mg |
€892.00 | 2023-04-25 | ||
Chemenu | CM210223-1g |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95 % | 1g |
$707 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10618-10G |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95% | 10g |
¥ 21,384.00 | 2023-03-30 |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Related Literature
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Recent Advances in the Application of 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1494670-02-8) in Chemical Biology and Pharmaceutical Research
The compound 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1494670-02-8) has recently emerged as a significant intermediate in medicinal chemistry and chemical biology research. This boronic ester derivative has shown promising applications in Suzuki-Miyaura cross-coupling reactions, serving as a key building block for the synthesis of various biologically active molecules. Recent studies have highlighted its utility in developing novel kinase inhibitors and PET radiotracers, particularly in oncology and neurodegenerative disease research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor for synthesizing Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the boronic ester moiety of 1494670-02-8 to create a series of pyridine-based compounds with improved selectivity and pharmacokinetic properties. The resulting molecules showed enhanced blood-brain barrier penetration, making them potential candidates for treating central nervous system lymphomas.
In the field of radiopharmaceuticals, recent work has explored the use of 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a precursor for 18F-labeled compounds. A 2024 Nature Communications article reported its application in developing novel PET imaging agents for amyloid-β plaques, with the boronic ester group facilitating efficient radiofluorination through a one-step isotopic exchange reaction. This approach significantly improved radiochemical yields compared to traditional methods.
The compound's stability profile has been extensively characterized in recent pharmaceutical development studies. Research published in Organic Process Research & Development (2024) investigated optimal storage conditions and demonstrated that 1494670-02-8 maintains excellent chemical stability under nitrogen atmosphere at -20°C for extended periods. These findings have important implications for large-scale production and storage in industrial settings.
Emerging applications in PROTAC (Proteolysis Targeting Chimera) technology have also been reported. The pyridine-boronic ester structure serves as an effective linker in bifunctional molecules designed to target oncogenic proteins for degradation. Recent preclinical studies have shown promising results in targeting estrogen receptors for breast cancer therapy, with the compound's modular structure allowing for rapid optimization of degradation efficiency.
Future research directions for 1494670-02-8 include exploration of its potential in antibody-drug conjugates (ADCs) and as a building block for covalent inhibitors. The compound's unique structural features offer opportunities for developing next-generation therapeutics with improved target engagement and reduced off-target effects. Ongoing clinical trials involving derivatives of this compound are expected to yield important data in the coming years.
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